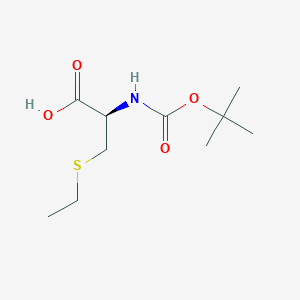

Boc-Cys(Et)-Oh

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2R)-3-ethylsulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO4S/c1-5-16-6-7(8(12)13)11-9(14)15-10(2,3)4/h7H,5-6H2,1-4H3,(H,11,14)(H,12,13)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBCCMMVPGKVLAX-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSCC(C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCSC[C@@H](C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00427011 | |

| Record name | Boc-Cys(Et)-Oh | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00427011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16947-82-3 | |

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-S-ethyl-L-cysteine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16947-82-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boc-Cys(Et)-Oh | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00427011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(ethylsulfanyl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Applications of Boc-Cys(Et)-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-α-tert-Butoxycarbonyl-S-ethyl-L-cysteine, commonly referred to as Boc-Cys(Et)-OH, is a pivotal amino acid derivative employed in the field of peptide chemistry. Its structure incorporates a tert-Butoxycarbonyl (Boc) protecting group on the α-amino group and an ethyl group protecting the thiol side chain of cysteine. This dual-protection strategy imparts specific chemical properties that make it a valuable building block in solid-phase peptide synthesis (SPPS), particularly in the synthesis of complex peptides and peptidomimetics for drug discovery and development. The Boc group provides temporary protection of the N-terminus, which can be selectively removed under acidic conditions, while the S-ethyl group offers stable protection for the reactive thiol group, preventing unwanted side reactions such as oxidation and disulfide bond formation during peptide elongation. This guide provides a comprehensive overview of the chemical properties, experimental protocols, and applications of this compound.

Core Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below, providing a quick reference for researchers.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₉NO₄S | [1][2] |

| Molecular Weight | 249.33 g/mol | [1][2] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 55-60 °C | [1] |

| Optical Rotation | [α]²⁰/D -35.0 ± 2.0° (c=1 in Methanol) | [1] |

| Purity | ≥98% (HPLC) | [1] |

| Storage Conditions | 2-8°C | [1] |

Solubility Profile

While specific quantitative solubility data for this compound in a wide range of organic solvents is not extensively published, general solubility characteristics can be inferred from its structure and the behavior of other Boc-protected amino acids.

| Solvent | General Solubility | Application in Peptide Synthesis |

| Dimethylformamide (DMF) | Generally soluble | Primary solvent for coupling reactions in SPPS. |

| Dichloromethane (DCM) | Generally soluble | Used for resin swelling, washing, and in Boc deprotection cocktails. |

| Methanol (MeOH) | Soluble | Often used for dissolving the compound for analytical purposes (e.g., optical rotation). |

| Water | Sparingly soluble | Not a primary solvent for synthesis due to the hydrophobic Boc and S-ethyl groups. |

Stability Profile

The stability of the protecting groups in this compound is a critical factor in its successful application in peptide synthesis.

| Protecting Group | Stability Conditions | Lability Conditions |

| N-α-Boc | Stable to basic and nucleophilic conditions encountered during peptide coupling. | Labile to acidic conditions, typically removed with trifluoroacetic acid (TFA) in dichloromethane (DCM). |

| S-ethyl | Generally stable under the acidic conditions used for Boc deprotection and the basic conditions of coupling. Also stable to the final cleavage from the resin using strong acids like HF. | Can be removed if necessary, though it is often retained in the final peptide. The S-ethylmercapto group has been reported to be stable under most conditions of peptide synthesis, with the exception of strong acids and bases.[3] |

Experimental Protocols

The following section details the methodologies for the key steps in solid-phase peptide synthesis involving this compound.

Resin Loading

The first amino acid is typically attached to a suitable resin, such as Merrifield or PAM resin, for Boc-based SPPS.

-

Materials: this compound, Merrifield resin, Cesium carbonate (Cs₂CO₃), Dimethylformamide (DMF).

-

Protocol:

-

Dissolve this compound in a minimal amount of DMF.

-

Add one equivalent of Cesium carbonate to form the cesium salt of the amino acid.

-

Add the Merrifield resin to the solution.

-

The reaction mixture is heated at 50°C for 12-24 hours.

-

After the reaction, the resin is washed thoroughly with DMF, methanol, and DCM to remove any unreacted starting materials.

-

N-α-Boc Deprotection

The temporary Boc protecting group is removed at the beginning of each coupling cycle.

-

Reagents: 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM).

-

Protocol:

-

Swell the peptide-resin in DCM.

-

Treat the resin with a 50% TFA/DCM solution for 30 minutes at room temperature.

-

Drain the deprotection solution.

-

Wash the resin extensively with DCM to remove residual TFA.

-

Peptide Coupling

The next Boc-protected amino acid is coupled to the deprotected N-terminus of the resin-bound peptide.

-

Reagents: Boc-amino acid, a coupling agent (e.g., DCC/HOBt or HBTU/DIEA), DMF.

-

Protocol:

-

Dissolve the incoming Boc-amino acid and the coupling agent in DMF.

-

Add the solution to the deprotected peptide-resin.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature.

-

Monitor the completion of the reaction using a qualitative test such as the ninhydrin test.

-

Wash the resin thoroughly with DMF and DCM.

-

Final Cleavage from Resin

At the end of the synthesis, the peptide is cleaved from the solid support, and permanent side-chain protecting groups are removed.

-

Reagents: Anhydrous Hydrogen Fluoride (HF), scavenger (e.g., anisole).

-

Protocol (Standard HF Cleavage):

-

Place the dried peptide-resin in a specialized HF cleavage apparatus.

-

Add a scavenger such as anisole to protect sensitive residues from side reactions.

-

Condense liquid HF into the reaction vessel at -78°C.

-

Allow the reaction to stir at 0°C for 1-2 hours.

-

Evaporate the HF under a stream of nitrogen.

-

Precipitate the crude peptide with cold diethyl ether and collect by filtration.

-

Workflow for Solid-Phase Peptide Synthesis (SPPS) using this compound

The following diagram illustrates the cyclical nature of solid-phase peptide synthesis utilizing this compound.

Conclusion

This compound is a highly valuable reagent for the synthesis of peptides. Its chemical properties, particularly the stability of the S-ethyl protecting group under standard SPPS conditions, allow for the controlled and efficient incorporation of cysteine residues into peptide chains. The experimental protocols outlined in this guide provide a framework for researchers to utilize this compound effectively in their synthetic endeavors. The continued application of this compound and similar derivatives will undoubtedly contribute to advancements in the fields of medicinal chemistry and drug development.

References

Synthesis of Boc-Cys(Et)-OH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of N-tert-butoxycarbonyl-S-ethyl-L-cysteine (Boc-Cys(Et)-OH), a valuable building block in peptide synthesis and drug discovery. This document outlines a two-step synthetic pathway, including detailed experimental protocols, and presents key data in a structured format for clarity and ease of use.

Synthetic Pathway Overview

The synthesis of this compound is typically achieved through a two-step process. The first step involves the S-alkylation of L-cysteine with an appropriate ethylating agent to yield S-ethyl-L-cysteine. The subsequent step is the protection of the α-amino group of S-ethyl-L-cysteine using di-tert-butyl dicarbonate (Boc anhydride) to afford the final product.

Caption: Overall synthetic pathway for this compound.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of the intermediate, S-ethyl-L-cysteine, and the final product, this compound.

Step 1: Synthesis of S-ethyl-L-cysteine

This procedure is adapted from established methods for the S-alkylation of cysteine.[1] The reaction involves the nucleophilic attack of the cysteine thiol on an ethyl halide in a basic medium.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| L-Cysteine | 121.16 | 10.0 g | 0.0825 |

| Sodium Ethoxide (NaOEt) | 68.05 | 11.2 g | 0.165 |

| Ethyl Bromide (EtBr) | 108.97 | 9.9 mL (14.4 g) | 0.132 |

| Absolute Ethanol | 46.07 | 200 mL | - |

| Diethyl Ether | 74.12 | As needed | - |

| Hydrochloric Acid (1M) | 36.46 | As needed | - |

Procedure:

-

A solution of sodium ethoxide is prepared by cautiously dissolving sodium metal (3.8 g, 0.165 mol) in absolute ethanol (150 mL) under an inert atmosphere (e.g., nitrogen or argon) in a three-necked flask equipped with a reflux condenser and a dropping funnel.

-

L-cysteine (10.0 g, 0.0825 mol) is added to the sodium ethoxide solution, and the mixture is stirred until the cysteine is fully dissolved.

-

Ethyl bromide (9.9 mL, 0.132 mol) is dissolved in absolute ethanol (50 mL) and added dropwise to the cysteine solution over 30 minutes.

-

The reaction mixture is then heated to reflux and maintained at this temperature for 4 hours.

-

After cooling to room temperature, the solvent is removed under reduced pressure using a rotary evaporator.

-

The resulting solid residue is dissolved in a minimal amount of water and the pH is adjusted to ~6 with 1M hydrochloric acid, which will cause the product to precipitate.

-

The precipitate is collected by filtration, washed with cold water and then diethyl ether, and dried under vacuum to yield S-ethyl-L-cysteine as a white solid.

Step 2: Synthesis of this compound

This protocol is based on the general procedure for the N-Boc protection of amino acids.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| S-ethyl-L-cysteine | 149.21 | 10.0 g | 0.067 |

| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 16.1 g | 0.074 |

| Sodium Hydroxide (NaOH) | 40.00 | As needed | - |

| Dioxane | 88.11 | 100 mL | - |

| Water | 18.02 | 100 mL | - |

| Ethyl Acetate | 88.11 | As needed | - |

| Hydrochloric Acid (1M) | 36.46 | As needed | - |

Procedure:

-

S-ethyl-L-cysteine (10.0 g, 0.067 mol) is dissolved in a mixture of dioxane (100 mL) and water (100 mL).

-

The solution is cooled in an ice bath, and the pH is adjusted to 10 by the dropwise addition of 1M sodium hydroxide.

-

Di-tert-butyl dicarbonate (16.1 g, 0.074 mol) is added to the reaction mixture, and it is stirred vigorously at room temperature overnight.

-

The dioxane is removed under reduced pressure.

-

The remaining aqueous solution is washed with ethyl acetate (3 x 50 mL) to remove any unreacted Boc anhydride and other impurities.

-

The aqueous layer is then cooled in an ice bath and acidified to pH 2-3 with 1M hydrochloric acid.

-

The product will precipitate out of the solution as a white solid.

-

The precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield this compound.

Data Presentation

| Property | S-ethyl-L-cysteine | This compound |

| Molecular Formula | C₅H₁₁NO₂S | C₁₀H₁₉NO₄S |

| Molar Mass ( g/mol ) | 149.21 | 249.33 |

| Appearance | White crystalline solid | White solid |

| Melting Point (°C) | 214-218 (decomposes) | Not reported |

| ¹H NMR (D₂O, 400 MHz) δ (ppm) | ~3.8 (t, 1H, α-CH), ~3.0 (d, 2H, β-CH₂), ~2.6 (q, 2H, S-CH₂), ~1.2 (t, 3H, CH₃) | Expected: ~4.2 (m, 1H, α-CH), ~2.9 (m, 2H, β-CH₂), ~2.5 (q, 2H, S-CH₂), ~1.4 (s, 9H, Boc-CH₃), ~1.2 (t, 3H, CH₃) |

| ¹³C NMR (D₂O, 100 MHz) δ (ppm) | ~175 (C=O), ~55 (α-CH), ~35 (β-CH₂), ~26 (S-CH₂), ~15 (CH₃) | Expected: ~176 (C=O), ~158 (Boc C=O), ~82 (Boc C), ~56 (α-CH), ~34 (β-CH₂), ~28 (Boc CH₃), ~26 (S-CH₂), ~15 (CH₃) |

| Purity (by HPLC) | ≥98% | ≥98% |

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis of this compound, from starting materials to the final purified product.

References

An In-depth Technical Guide to N-Boc-S-ethyl-L-cysteine (Boc-Cys(Et)-OH)

CAS Number: 16947-82-3

This technical guide provides a comprehensive overview of N-α-(tert-butoxycarbonyl)-S-ethyl-L-cysteine, commonly abbreviated as Boc-Cys(Et)-OH. It is intended for researchers, scientists, and professionals in the fields of peptide synthesis, drug development, and biochemistry. This document details the compound's physicochemical properties, outlines a representative synthetic protocol, and describes its critical role as a protected amino acid building block.

Introduction

N-Boc-S-ethyl-L-cysteine is a derivative of the amino acid L-cysteine, strategically modified with two essential protecting groups for applications in organic and peptide chemistry. The tert-butoxycarbonyl (Boc) group on the α-amino function provides temporary protection that is stable under many reaction conditions but can be selectively removed under mild acidic conditions. The ethyl group on the sulfur atom of the side chain offers robust, stable protection for the highly reactive thiol moiety, preventing undesired side reactions such as oxidation and disulfide bond formation during synthetic procedures. This dual-protection scheme makes this compound a valuable building block for the precise incorporation of cysteine residues into complex peptides.

Physicochemical and Analytical Data

The fundamental properties of this compound are summarized below. This data is essential for its handling, characterization, and use in synthetic applications.

| Property | Value |

| CAS Number | 16947-82-3 |

| IUPAC Name | (2R)-2-[(tert-butoxycarbonyl)amino]-3-(ethylthio)propanoic acid |

| Synonyms | Boc-L-Cys(Et)-OH, N-(tert-Butoxycarbonyl)-S-ethyl-L-cysteine |

| Molecular Formula | C₁₀H₁₉NO₄S |

| Molecular Weight | 249.33 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 55-60 °C |

| Purity (Typical) | ≥98% (by HPLC) |

Note: Detailed, citable ¹H and ¹³C NMR spectroscopic data for this specific compound were not available in the public literature reviewed. Characterization would typically involve confirming the presence of signals corresponding to the Boc group (singlet, ~1.4 ppm, 9H), the ethyl group (triplet, ~1.2 ppm, 3H; quartet, ~2.6 ppm, 2H), and the cysteine backbone protons.

Synthesis and Experimental Protocols

While a specific, peer-reviewed synthesis protocol for this compound was not identified in the literature search, a standard and reliable method for its preparation involves the S-alkylation of the readily available precursor, N-Boc-L-cysteine. The following represents a generalized experimental protocol based on established chemical principles for cysteine alkylation.

Objective: To synthesize N-Boc-S-ethyl-L-cysteine via S-alkylation of N-Boc-L-cysteine.

Reaction Scheme:

Materials:

-

N-Boc-L-cysteine (Boc-Cys-OH) (1.0 eq)

-

Ethyl iodide (EtI) or Ethyl bromide (EtBr) (1.1 - 1.5 eq)

-

A suitable base (e.g., sodium hydride, potassium carbonate, or a non-nucleophilic organic base like DBU) (2.0-2.2 eq)

-

Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF) or Acetonitrile)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

1 M Hydrochloric acid

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate

Protocol:

-

Dissolution: Dissolve N-Boc-L-cysteine in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Deprotonation: Cool the solution in an ice bath (0 °C). Add the base portion-wise to the stirred solution. The thiol group of cysteine is deprotonated to form a thiolate, which is a potent nucleophile. Stir for 30-60 minutes at 0 °C.

-

Alkylation: Add the ethyl halide (e.g., ethyl iodide) dropwise to the reaction mixture. Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Reaction Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) or HPLC until the starting material is consumed.

-

Work-up:

-

Quench the reaction by carefully adding water.

-

Transfer the mixture to a separatory funnel and dilute with ethyl acetate.

-

Wash the organic layer sequentially with water, 1 M HCl, saturated sodium bicarbonate solution, and finally brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

-

Purify the crude material using silica gel column chromatography, typically with a gradient of ethyl acetate in hexanes containing a small amount of acetic acid (e.g., 1%) to ensure the carboxylic acid remains protonated.

-

Combine the pure fractions and evaporate the solvent to yield this compound as a solid.

-

Applications in Peptide Synthesis

The primary application of this compound is as a building block in Boc-based Solid-Phase Peptide Synthesis (SPPS). The S-ethyl group provides stable protection against the repetitive acidic conditions (e.g., trifluoroacetic acid in dichloromethane) used to deprotect the N-terminal Boc group during chain elongation. Unlike more labile S-protecting groups, the S-ethyl group is typically stable until the final cleavage step, which often requires strong acids like anhydrous hydrogen fluoride (HF).

The workflow below illustrates the role of this compound within a standard Boc-SPPS cycle.

S-ethyl cysteine protecting group stability

An In-depth Technical Guide to the Stability of the S-ethyl Cysteine Protecting Group

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic protection of the thiol side chain of cysteine is a critical aspect of peptide synthesis and the development of therapeutic peptides. The choice of an appropriate S-protecting group is paramount to prevent undesired side reactions, such as oxidation to disulfides and alkylation, and to enable the regioselective formation of disulfide bonds. While a variety of cysteine protecting groups are well-documented, the S-ethyl cysteine protecting group is less common. This guide provides an in-depth technical analysis of the stability of the S-ethyl cysteine protecting group, addressing its chemical properties, stability under various conditions, and its context within solid-phase peptide synthesis (SPPS).

It is important to clarify a potential ambiguity in the term "S-ethyl cysteine protecting group." This could refer to two distinct chemical entities:

-

S-ethyl thioether linkage (-S-CH₂CH₃): This would involve a direct bond between the cysteine sulfur and an ethyl group.

-

S-ethylmercapto disulfide linkage (-S-S-CH₂CH₃): This involves a disulfide bond between the cysteine sulfur and an ethyl thiol.

This guide will address the stability and utility of both potential structures, drawing on established principles of organic chemistry and peptide synthesis, as well as available literature.

Predicted Stability of the S-ethyl (Thioether) Protecting Group

Simple S-alkyl thioethers are generally not employed as protecting groups in standard Fmoc- or Boc-based solid-phase peptide synthesis (SPPS) because of their high stability.[1] The cleavage of a protecting group typically relies on its lability under specific conditions. For acid-labile groups, this often involves the formation of a stable carbocation upon cleavage.

The cleavage of an S-ethyl thioether bond by acid would necessitate the formation of a primary ethyl carbocation, which is highly unstable. Consequently, the S-ethyl thioether linkage is predicted to be highly resistant to cleavage by trifluoroacetic acid (TFA), the reagent commonly used for the final cleavage of peptides from the resin and the removal of many side-chain protecting groups.[2] Most thioether-based protecting groups that are acid-labile are designed to form stabilized carbocations, such as the trityl (Trt), diphenylmethyl (Dpm), or p-methoxybenzyl (Mob) groups.[3][4]

Key Predicted Stability Characteristics of S-ethyl (Thioether):

-

Acid Stability: Expected to be highly stable to standard TFA cleavage cocktails (e.g., 95% TFA) due to the instability of the resulting primary ethyl carbocation. It would also be stable to weaker acids used for the removal of highly acid-labile groups like Mmt.[4]

-

Base Stability: Thioethers are stable to the basic conditions used for Fmoc group removal (e.g., 20% piperidine in DMF).[5]

-

Nucleophile Stability: Simple thioethers are generally stable to nucleophiles under standard peptide synthesis conditions.[6]

-

Oxidative Stability: The thioether is susceptible to oxidation to the corresponding sulfoxide and sulfone.[7]

Given its predicted high stability, the S-ethyl thioether group would not be a suitable protecting group if the goal is to obtain a free thiol after standard TFA cleavage. However, it could potentially be used if a permanently modified cysteine residue is desired in the final peptide.

The S-ethylmercapto (-S-S-Et) Protecting Group

The S-ethylmercapto group has been described in the literature as a protecting group for cysteine.[8] This group is an unsymmetrical disulfide.

Key Stability Characteristics of S-ethylmercapto:

-

Acid and Base Stability: The S-ethylmercapto group is reported to be stable under the usual conditions of peptide synthesis, which includes exposure to both acidic and basic conditions used for coupling and Nα-deprotection.[8]

-

Reductive Cleavage: The disulfide bond of the S-ethylmercapto group is susceptible to cleavage by reducing agents. It can be removed by treatment with thiols, such as thiophenol, to yield the free cysteine thiol.[8] This allows for orthogonal deprotection in the presence of acid-labile protecting groups.

The S-ethylmercapto group, therefore, offers an orthogonal deprotection strategy. It remains intact during standard SPPS and TFA cleavage and can be selectively removed at a later stage by reduction.

Comparative Stability of Common Cysteine Protecting Groups

To provide context for the predicted stability of the S-ethyl group, the following tables summarize the stability of commonly used cysteine protecting groups under various conditions.

Table 1: Stability in Acidic Conditions

| Protecting Group | Reagent | Time | Temperature | % Deprotection |

| Trityl (Trt) | 95% aq. TFA | 2 hours | Room Temp. | >95% (complete)[3] |

| 4-Methoxytrityl (Mmt) | 1% TFA in DCM, 5% TIS | 30 min (2x) | Room Temp. | >95% (complete)[3] |

| Diphenylmethyl (Dpm) | 1-3% TFA in DCM | On-resin | Room Temp. | Stable[3] |

| 95% TFA | 2 hours | Room Temp. | >95% (complete)[3] | |

| 4-Methoxybenzyl (Mob) | Neat TFA | 12 hours | 37°C | ~90%[3] |

| Acetamidomethyl (Acm) | Neat TFA | 12 hours | 37°C | Stable[9] |

| tert-butyl (tBu) | Neat TFA | 12 hours | 37°C | ~20%[9] |

| S-ethyl (thioether) (Predicted) | 95% aq. TFA | 2 hours | Room Temp. | Highly Stable (<5%) |

| S-ethylmercapto (Predicted) | 95% aq. TFA | 2 hours | Room Temp. | Stable |

Table 2: Orthogonal Deprotection Conditions

| Protecting Group | Deprotection Reagent(s) | Conditions | Cleavage Principle |

| Acetamidomethyl (Acm) | Mercury(II) acetate, then H₂S or β-mercaptoethanol | pH 4, aqueous | Heavy metal-assisted cleavage |

| Iodine (I₂) | Various solvents | Oxidation to disulfide | |

| tert-butylthio (tBuS) | Thiols (e.g., DTT, β-mercaptoethanol) or phosphines | Neutral or basic pH | Reduction of disulfide |

| 4-Methoxytrityl (Mmt) | 1-2% TFA in DCM | Room Temp., short time | Mild acidolysis[10] |

| S-ethylmercapto | Thiophenol | Suitable solvent | Thiol-disulfide exchange[8] |

Experimental Protocols

The following are general protocols for assessing the stability of a cysteine protecting group, which can be adapted for the S-ethyl or S-ethylmercapto group.

Protocol 1: Acid Stability Assay (TFA)

-

Sample Preparation: Synthesize a short model peptide (e.g., Ac-Ala-Cys(PG)-NH₂) where PG is the protecting group of interest. Purify the peptide by HPLC.

-

Reaction Setup: Dissolve the purified peptide in a standard cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% Triisopropylsilane (TIS)).

-

Incubation: Maintain the reaction at room temperature.

-

Time Points: Withdraw aliquots at various time points (e.g., 0, 30 min, 1h, 2h, 4h).

-

Quenching and Analysis: For each aliquot, evaporate the TFA under a stream of nitrogen, precipitate the peptide with cold diethyl ether, and dissolve the pellet in a suitable solvent (e.g., 50% acetonitrile/water). Analyze the sample by RP-HPLC and LC-MS to quantify the extent of deprotection.

Protocol 2: Base Stability Assay (Piperidine)

-

Sample Preparation: Use the same purified model peptide as in Protocol 1.

-

Reaction Setup: Dissolve the peptide in a solution of 20% piperidine in DMF.

-

Incubation: Maintain the reaction at room temperature.

-

Time Points and Analysis: Withdraw aliquots at various time points, dilute with an acidic solution to neutralize the piperidine, and analyze by RP-HPLC and LC-MS to check for degradation or deprotection.

Protocol 3: Reductive Cleavage of S-ethylmercapto Group

-

Sample Preparation: Use a purified peptide containing the Cys(S-S-Et) modification.

-

Reaction Setup: Dissolve the peptide in a suitable solvent (e.g., DMF). Add an excess of a reducing agent such as dithiothreitol (DTT) or thiophenol.

-

Incubation: Stir the reaction at room temperature, monitoring by HPLC.

-

Analysis: Analyze the reaction mixture by RP-HPLC and LC-MS to confirm the formation of the free thiol.

Visualizations

Solid-Phase Peptide Synthesis (SPPS) Workflow

Caption: General workflow for SPPS incorporating an S-ethyl protected cysteine.

Decision Tree for Cysteine Protecting Group Selection

Caption: Decision tree for selecting a suitable cysteine protecting group.

Conclusion

The stability and utility of an "S-ethyl cysteine" protecting group depend critically on its structure.

-

An S-ethyl thioether protecting group is predicted to be highly stable to the acidic and basic conditions of standard SPPS, making it unsuitable for applications requiring a free cysteine thiol in the final product. Its use would result in a permanently S-ethylated cysteine residue.

-

An S-ethylmercapto protecting group offers an orthogonal protection strategy. It is stable to standard SPPS conditions, including TFA cleavage, but can be selectively removed by reduction with thiols.[8]

For researchers considering the use of an S-ethyl protecting group, it is crucial to first define the desired chemical structure and the intended deprotection strategy. The S-ethylmercapto group presents a viable option for orthogonal protection, while the S-ethyl thioether would be more appropriate for permanent modification of the cysteine side chain. The provided experimental protocols can be used to validate the stability of either group within a specific peptide sequence and synthetic workflow.

References

- 1. researchgate.net [researchgate.net]

- 2. youtube.com [youtube.com]

- 3. benchchem.com [benchchem.com]

- 4. Understanding Acid Lability of Cysteine Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]

- 6. youtube.com [youtube.com]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

- 8. academic.oup.com [academic.oup.com]

- 9. Reduction of cysteine-S-protecting groups by triisopropylsilane - PMC [pmc.ncbi.nlm.nih.gov]

- 10. peptide.com [peptide.com]

S-Ethyl Protection in Peptide Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of protecting groups for the thiol functionality of cysteine is a critical determinant in the successful solid-phase peptide synthesis (SPPS) of complex peptides. The choice impacts not only the prevention of undesirable side reactions, such as oxidation and alkylation, but also dictates the strategy for forming specific disulfide bonds. This technical guide provides an in-depth analysis of the S-ethyl protecting group for cysteine, outlining its advantages, chemical properties, and applications in peptide synthesis.

Introduction to Cysteine Protection

The sulfhydryl group of cysteine is highly nucleophilic, rendering it susceptible to various unwanted chemical modifications during the iterative steps of SPPS. Protecting this group is therefore essential to maintain the integrity of the peptide chain. An ideal cysteine protecting group should exhibit stability throughout the synthesis, be orthogonal to the Nα-protecting group (commonly Fmoc or Boc), and be selectively removable under mild conditions that do not compromise the final peptide.

The S-Ethyl Protecting Group: Properties and Advantages

The S-ethyl group is an alkyl-type protecting group for the thiol side chain of cysteine. While less common than bulky groups like trityl (Trt) or acetamidomethyl (Acm), it offers distinct characteristics that can be advantageous in specific synthetic strategies. The protected amino acid derivative used in Fmoc-based SPPS is N-α-Fmoc-S-ethyl-L-cysteine (Fmoc-Cys(Et)-OH).

Key Advantages:

-

Stability: The S-ethylmercapto group is notably stable under most conditions of peptide synthesis, showing no disproportionation or other abnormal reactions except in the presence of strong acids or bases[1]. This stability is crucial for the integrity of the peptide during the repeated cycles of Nα-deprotection and amino acid coupling.

-

Orthogonality: The S-ethyl group offers a degree of orthogonality, allowing for selective deprotection strategies. Its removal conditions are distinct from the acid-labile cleavage of many other common protecting groups.

-

Minimal Steric Hindrance: Compared to bulkier protecting groups like Trityl (Trt), the smaller size of the ethyl group can potentially reduce steric hindrance during coupling reactions, which may be beneficial in the synthesis of sterically demanding peptide sequences.

Quantitative Data and Performance Comparison

While direct, extensive quantitative comparisons of the S-ethyl protecting group with other common protecting groups in modern SPPS are not widely published, we can infer its performance based on the properties of S-alkyl groups and historical data. The following table provides a comparative overview based on available information.

| Protecting Group | Structure | Stability to TFA | Deprotection Conditions | Key Advantages | Potential Side Reactions |

| S-Ethyl (Et) | -S-CH₂CH₃ | Stable | Thiophenol[1][2] | Good stability, potential for orthogonality | Limited modern data, potential for S-alkylation side products under certain cleavage conditions[3]. |

| Trityl (Trt) | -S-C(C₆H₅)₃ | Labile | Mild acid (e.g., TFA in cleavage cocktail) | Easily removed during final cleavage | Can lead to re-attachment and side product formation if not properly scavenged[3]. |

| Acetamidomethyl (Acm) | -S-CH₂-NH-CO-CH₃ | Stable | Iodine, mercury(II) acetate, silver salts | Orthogonal to acid-labile groups, allows for late-stage disulfide bond formation | Requires separate deprotection step, use of heavy metals can be a drawback. |

| tert-Butyl (tBu) | -S-C(CH₃)₃ | Stable | Strong acids (e.g., HF), mercury(II) acetate | Very stable, useful in Boc-SPPS | Harsh deprotection conditions may not be suitable for all peptides. |

Experimental Protocols

The following are proposed experimental protocols based on historical literature and general practices in Fmoc-SPPS. Researchers should optimize these protocols for their specific peptide sequences and synthetic conditions.

4.1. Incorporation of Fmoc-Cys(Et)-OH in SPPS

-

Resin Swelling: Swell the desired solid support (e.g., Rink Amide resin) in dimethylformamide (DMF) for 30-60 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc group from the growing peptide chain.

-

Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and by-products.

-

Coupling of Fmoc-Cys(Et)-OH:

-

Dissolve Fmoc-Cys(Et)-OH (3-5 equivalents) and a suitable coupling agent (e.g., HBTU, 3-5 equivalents) in DMF.

-

Add a base, such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents), to the amino acid solution.

-

Add the activated amino acid solution to the resin and allow it to react for 1-2 hours at room temperature.

-

Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).

-

-

Washing: Wash the resin with DMF (5-7 times) to remove excess reagents and by-products.

-

Repeat: Continue with the subsequent Fmoc deprotection and coupling steps for the remaining amino acids in the peptide sequence.

4.2. Deprotection of the S-Ethyl Group

The cleavage of the S-ethyl group is historically achieved using thiophenol. This method offers orthogonality to the standard TFA-based cleavage from the resin.

-

On-Resin Deprotection (for subsequent on-resin modification):

-

Swell the peptide-resin in a suitable solvent like DMF or dichloromethane (DCM).

-

Prepare a solution of thiophenol (e.g., 10-20 equivalents) in a compatible solvent.

-

Treat the resin with the thiophenol solution and allow the reaction to proceed for several hours at room temperature. The reaction progress should be monitored by LC-MS analysis of a small cleaved sample.

-

After complete deprotection, wash the resin extensively to remove thiophenol and related by-products.

-

-

Cleavage from Resin and Global Deprotection:

-

After completion of the peptide synthesis, treat the resin with a standard cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS)) to cleave the peptide from the solid support and remove other acid-labile side-chain protecting groups. The S-ethyl group will remain intact under these conditions.

-

Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet to obtain the crude peptide with the S-ethyl protection.

-

Solution-Phase S-Ethyl Deprotection: Dissolve the S-ethyl protected peptide in a suitable solvent and treat with thiophenol to remove the S-ethyl group. The resulting free thiol can then be used for disulfide bond formation or other modifications.

-

Signaling Pathways and Experimental Workflows

Diagram 1: General Solid-Phase Peptide Synthesis (SPPS) Workflow

Caption: A generalized workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Diagram 2: Orthogonal Deprotection Strategy with S-Ethyl

Caption: An orthogonal deprotection strategy using the S-ethyl group in peptide synthesis.

Diagram 3: Chemical Structure of Fmoc-Cys(Et)-OH

Caption: The chemical structure of N-α-Fmoc-S-ethyl-L-cysteine.

Conclusion

The S-ethyl protecting group, while not as prevalently used as some other cysteine protecting groups, presents a viable and stable option for peptide synthesis. Its stability under standard SPPS conditions and its unique deprotection requirements offer an orthogonal approach that can be valuable for the synthesis of complex peptides, particularly those requiring specific disulfide bond formations. The commercial availability of Fmoc-Cys(Et)-OH facilitates its integration into modern Fmoc-based solid-phase peptide synthesis strategies[4]. Further research into the quantitative performance and optimization of deprotection protocols for the S-ethyl group will undoubtedly enhance its utility and expand its application in the field of peptide chemistry and drug development.

References

Characterization of Boc-Cys(Et)-OH: A Technical Guide to its NMR and Mass Spectrometry Data

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for N-tert-butoxycarbonyl-S-ethyl-L-cysteine (Boc-Cys(Et)-OH). Due to the limited availability of public experimental spectra for this specific compound, this guide presents predicted data based on the analysis of structurally similar molecules and established principles of spectroscopic analysis for protected amino acids. This information is intended to serve as a valuable reference for the identification, characterization, and quality control of this compound in research and development settings.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative NMR and mass spectrometry data for this compound. These predictions are derived from the known spectral characteristics of related compounds, including Boc-Cys-OH and its various derivatives.

Table 1: Predicted ¹H NMR Data for this compound

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~1.25 | t | 3H | -S-CH₂-CH₃ |

| 1.45 | s | 9H | -C(CH₃)₃ (Boc) |

| ~2.60 | q | 2H | -S-CH₂ -CH₃ |

| ~2.90-3.10 | m | 2H | β-CH₂ |

| ~4.50 | m | 1H | α-CH |

| ~5.40 | d | 1H | -NH |

| ~10.0-12.0 | br s | 1H | -COOH |

Table 2: Predicted ¹³C NMR Data for this compound

Solvent: CDCl₃

| Chemical Shift (δ) (ppm) | Assignment |

| ~15.0 | -S-CH₂-CH₃ |

| ~28.3 | -C(CH₃ )₃ (Boc) |

| ~26.0 | -S-CH₂ -CH₃ |

| ~34.0 | β-CH₂ |

| ~53.0 | α-CH |

| ~80.0 | -C (CH₃)₃ (Boc) |

| ~155.5 | -C =O (Boc) |

| ~174.0 | -C OOH |

Table 3: Predicted Mass Spectrometry Data for this compound

Ionization Mode: Electrospray (ESI), Positive Ion

| m/z | Ion |

| 250.1 | [M+H]⁺ |

| 272.1 | [M+Na]⁺ |

| 194.1 | [M+H - C₄H₈]⁺ (Loss of isobutylene from Boc) |

| 150.1 | [M+H - Boc]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments that would be used to acquire the NMR and mass spectrometry data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and confirm the identity of this compound by analyzing the chemical shifts, multiplicities, and integrations of its ¹H and ¹³C nuclei.

Instrumentation:

-

A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment (e.g., zg30).

-

Number of Scans: 16-64 scans to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay: 1-2 seconds.

-

Acquisition Time: 2-4 seconds.

-

Spectral Width: 0-16 ppm.

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

-

Number of Scans: 1024 or more scans due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

Acquisition Time: 1-2 seconds.

-

Spectral Width: 0-220 ppm.

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Perform baseline correction.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Reference the spectra to the internal standard (TMS).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound to confirm its elemental composition and structure.

Instrumentation:

-

A mass spectrometer equipped with an electrospray ionization (ESI) source (e.g., a quadrupole or time-of-flight analyzer).

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 10-100 µg/mL) in a suitable solvent system, such as a mixture of methanol and water with a small amount of formic acid (e.g., 0.1%) to promote protonation.

-

Ensure the sample is fully dissolved before infusion.

ESI-MS Acquisition Parameters:

-

Ionization Mode: Positive ion mode.

-

Infusion Method: Direct infusion via a syringe pump at a flow rate of 5-10 µL/min.

-

Capillary Voltage: 3.5-4.5 kV.

-

Drying Gas Flow: 5-10 L/min.

-

Drying Gas Temperature: 200-300 °C.

-

Mass Range: m/z 50-500.

Tandem MS (MS/MS) for Fragmentation Analysis:

-

Select the protonated molecular ion ([M+H]⁺) as the precursor ion.

-

Apply collision-induced dissociation (CID) with varying collision energies to induce fragmentation.

-

Acquire the product ion spectrum to observe the characteristic fragmentation patterns.

Visualizations

The following diagrams illustrate the logical workflow for the characterization of this compound.

Caption: Workflow for the synthesis and characterization of this compound.

Caption: Correlation of structural features of this compound with NMR signals.

The Strategic Application of Boc-Cys(Et)-OH in Advanced Peptide Design: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the intricate field of peptide synthesis, the selection of appropriate protecting groups is a critical determinant of success, particularly when incorporating the highly reactive cysteine residue. While a variety of cysteine protecting groups are available, the use of N-α-tert-butyloxycarbonyl-S-ethylthio-L-cysteine (Boc-Cys(Et)-OH) offers a unique strategic advantage in specific peptide design scenarios. This technical guide provides a comprehensive overview of the rationale for employing this compound, detailing its chemical properties, experimental protocols, and its role in complex peptide synthesis, particularly in strategies involving regioselective disulfide bond formation.

Core Rationale: Orthogonality and Thiol-Mediated Cleavage

The primary rationale for the use of this compound lies in the unique cleavage mechanism of the S-ethylthio protecting group. Unlike many common cysteine protecting groups that are removed by strong acids or heavy metals, the S-ethylthio group is cleaved under mild reductive conditions by thiols. This property provides an orthogonal protection strategy, allowing for the selective deprotection of the cysteine side chain while other protecting groups, such as the acid-labile Boc group on the N-terminus and benzyl-based side-chain protecting groups, remain intact.[1][2]

This orthogonality is particularly advantageous in the synthesis of peptides with multiple disulfide bonds, where sequential and regioselective formation of these bonds is required to ensure correct protein folding and biological activity. The S-ethylthio group is stable under the standard conditions of Boc-based solid-phase peptide synthesis (SPPS), including repetitive treatments with trifluoroacetic acid (TFA) for the removal of the N-terminal Boc group.

Comparative Analysis of Cysteine Protecting Groups in Boc-SPPS

The choice of a cysteine protecting group is dictated by the overall synthetic strategy. The following table provides a comparative summary of the S-ethylthio group against other commonly used protecting groups in the context of Boc-SPPS.

| Protecting Group | Abbreviation | Cleavage Conditions | Orthogonality in Boc-SPPS | Key Advantages |

| Ethylthio | -SEt | Thiols (e.g., DTT, β-mercaptoethanol) in organic solvent | High. Stable to TFA and strong acids (HF). | Mild, selective cleavage; enables regioselective disulfide bond formation. |

| tert-Butylthio | -StBu | Thiols (e.g., DTT, β-mercaptoethanol) in organic solvent | High. Stable to TFA and strong acids (HF). | Similar to -SEt; more commonly cited in modern literature. |

| Acetamidomethyl | -Acm | Mercury(II) acetate, Iodine, Silver salts | High. Stable to TFA and HF. | Orthogonal to many groups; can be removed to form disulfides. |

| Trityl | -Trt | Mild acid (e.g., dilute TFA), Iodine | Moderate. Labile to repeated TFA treatments. | Easily removed; useful for on-resin cyclization. |

| tert-Butyl | -tBu | Strong acid (e.g., HF, TFMSA), Mercury(II) acetate | Low. Cleaved under final cleavage conditions. | Stable to repetitive TFA deprotection. |

| 4-Methylbenzyl | -Meb | Strong acid (e.g., HF) | Low. Cleaved under final cleavage conditions. | Common and well-established in Boc-SPPS. |

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of this compound in peptide synthesis. The following protocols outline the key steps in a typical Boc-SPPS workflow, with a specific focus on the on-resin deprotection of the S-ethylthio group.

Standard Boc-SPPS Cycle

The synthesis is performed on a solid support (e.g., Merrifield or MBHA resin) and follows a cyclical process of deprotection, neutralization, and coupling.

Workflow for a single amino acid coupling in Boc-SPPS:

-

Resin Swelling: The peptide-resin is swollen in a suitable solvent such as dichloromethane (DCM) for 30-60 minutes.

-

Boc Deprotection: The N-terminal Boc group is removed by treatment with 50% trifluoroacetic acid (TFA) in DCM for approximately 20-30 minutes.

-

Washing: The resin is thoroughly washed with DCM and/or dimethylformamide (DMF) to remove residual acid and byproducts.

-

Neutralization: The N-terminal ammonium salt is neutralized to the free amine using a solution of 10% diisopropylethylamine (DIEA) in DCM.

-

Coupling: The next N-α-Boc-protected amino acid (including this compound) is activated with a coupling reagent (e.g., HBTU/HOBt) and coupled to the free N-terminus of the resin-bound peptide.

-

Washing: The resin is washed to remove excess reagents and byproducts. This cycle is repeated until the desired peptide sequence is assembled.

On-Resin Cleavage of the S-Ethylthio Protecting Group

This step is performed after the full peptide chain has been assembled and before the final cleavage from the resin if regioselective disulfide bond formation is desired. The following protocol is based on analogous procedures for S-alkylthio protecting groups.

Logical workflow for selective on-resin deprotection and disulfide bond formation:

-

Resin Preparation: The fully assembled peptide-resin is washed and swollen in a suitable solvent such as N-methyl-2-pyrrolidone (NMP) or a mixture of NMP/DCM.

-

Deprotection Cocktail: A solution of a reducing agent, such as dithiothreitol (DTT) or β-mercaptoethanol, is prepared in an appropriate solvent. A typical concentration would be in the range of 0.1 M to 1 M.

-

Cleavage Reaction: The deprotection cocktail is added to the peptide-resin, and the mixture is gently agitated at room temperature. The reaction progress can be monitored by taking small resin samples and analyzing the cleaved peptide after treatment with a strong acid. Reaction times can vary from a few hours to overnight depending on the specific peptide sequence and steric hindrance.

-

Washing: Upon completion of the deprotection, the resin is thoroughly washed with the reaction solvent, followed by DCM, to remove the cleaved protecting group and excess thiol reagent. The resin now bears a peptide with a free cysteine thiol, ready for subsequent disulfide bond formation or other modifications.

Final Cleavage and Deprotection

After all on-resin manipulations are complete, the peptide is cleaved from the solid support, and all remaining side-chain protecting groups are removed.

-

Resin Drying: The peptide-resin is washed with DCM and dried under high vacuum.

-

Cleavage Cocktail: A strong acid cleavage cocktail is prepared. For Boc-SPPS, this is typically anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), containing scavengers such as anisole, thioanisole, and ethanedithiol to protect sensitive residues from side reactions.

-

Cleavage Reaction: The cleavage cocktail is added to the dried peptide-resin and reacted at 0°C for 1-2 hours.

-

Peptide Precipitation and Purification: The strong acid is removed, and the crude peptide is precipitated with cold diethyl ether. The peptide is then collected, washed, and purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

Applications in Peptide Design

The primary application of this compound is in the synthesis of complex peptides containing multiple disulfide bonds where a specific connectivity is required for biological activity. This includes:

-

Therapeutic Peptides: Many peptide hormones, toxins, and growth factors rely on a precise disulfide bridge pattern for their three-dimensional structure and receptor binding affinity.

-

Protein Engineering: The ability to selectively form disulfide bonds allows for the creation of novel protein scaffolds with enhanced stability or tailored functionalities.

-

Chemical Ligation: While less common in this context, the selectively deprotected thiol group could potentially be used as a handle for native chemical ligation or other bioconjugation techniques.

Conclusion

This compound represents a valuable tool in the arsenal of the peptide chemist. Its key advantage lies in the orthogonality of the S-ethylthio protecting group, which can be selectively cleaved under mild reductive conditions. This feature is particularly powerful in the context of Boc-SPPS for the regioselective synthesis of peptides with multiple disulfide bonds. While less commonly cited in recent literature than some of its counterparts, the foundational principles of its use provide a robust strategy for the design and synthesis of complex and biologically active peptides. Careful consideration of the overall synthetic plan and the judicious use of orthogonal protecting groups, including the S-ethylthio group, will continue to be a cornerstone of advanced peptide design and development.

References

Methodological & Application

Application Notes and Protocols for Boc-Cys(Et)-OH in Solid-Phase Peptide Synthesis (SPPS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-α-tert-butyloxycarbonyl-S-ethyl-L-cysteine, commonly referred to as Boc-Cys(Et)-OH, is a valuable building block in solid-phase peptide synthesis (SPPS), particularly within the Boc/Bzl protection strategy. The S-ethyl protecting group offers a unique stability profile, remaining intact during the repetitive acidolytic cleavage of the N-α-Boc group, yet being removable under specific reductive conditions. This orthogonality allows for the synthesis of complex peptides containing cysteine residues where late-stage deprotection or selective disulfide bond formation is desired.

These application notes provide a comprehensive overview of the use of this compound in SPPS, including detailed protocols for its incorporation, deprotection of the Boc group, and final cleavage of the S-ethyl group and peptide from the resin.

Key Advantages of this compound

-

Stability: The S-ethyl group is stable to the moderately acidic conditions used for N-α-Boc deprotection (e.g., 50% trifluoroacetic acid in dichloromethane).[1]

-

Orthogonality: Its removal requires specific conditions, typically involving thiolysis, which are orthogonal to the final HF or TFMSA cleavage of many other side-chain protecting groups used in Boc-SPPS.

-

Prevention of Side Reactions: The stable S-ethyl protection minimizes the risk of side reactions associated with the free thiol group of cysteine during peptide chain elongation, such as oxidation and alkylation.

Data Presentation

While specific quantitative data for the coupling efficiency and yield of this compound in every possible peptide sequence is not extensively documented in publicly available literature, the following table provides a general comparison of expected outcomes based on standard Boc-SPPS protocols.

| Parameter | Typical Reagents/Conditions | Expected Outcome | Potential Issues & Mitigation |

| Coupling Efficiency | DIC/HOBt or HBTU/DIEA in DMF/DCM | >99% | Steric hindrance in complex sequences may lower efficiency. Double coupling can be employed. |

| Boc Deprotection Yield | 50% TFA in DCM, 20-30 min | Quantitative | Incomplete deprotection can lead to deletion sequences. Ensure adequate reaction time and mixing. |

| S-Ethyl Group Stability | 50% TFA in DCM | Stable | Prolonged or repeated exposure to strong acid may lead to minimal cleavage. |

| Final Cleavage & Deprotection | Anhydrous HF or TFMSA with scavengers | High | S-ethyl group is generally stable. Requires a separate thiolysis step for removal. |

| S-Ethyl Cleavage Yield | Thiophenol in DMF | Good to High | Incomplete cleavage. Optimization of reaction time and temperature may be necessary. |

Experimental Protocols

Resin Loading

The first amino acid is typically loaded onto a suitable resin, such as Merrifield or PAM resin, for the synthesis of peptide acids, or an MBHA or BHA resin for peptide amides.

Protocol for Loading onto Merrifield Resin (Cesium Salt Method):

-

Swell 1 g of Merrifield resin (chloromethylated polystyrene) in DMF for 1-2 hours.

-

In a separate vessel, dissolve 2-3 equivalents of the C-terminal Boc-amino acid in a minimal amount of DMF.

-

Add 1 equivalent of cesium carbonate (Cs₂CO₃) and stir until the Boc-amino acid is fully dissolved and the cesium salt is formed.

-

Add the Boc-amino acid cesium salt solution to the swollen resin.

-

Heat the reaction mixture to 50°C and stir for 12-24 hours.

-

Filter the resin and wash thoroughly with DMF (3x), DCM (3x), and Methanol (3x).

-

Dry the resin under vacuum.

-

Determine the loading capacity using a method such as the picric acid test or by cleaving the amino acid from a small sample of resin.

Peptide Chain Elongation: Incorporation of this compound

The following protocol outlines a standard cycle for the incorporation of this compound and subsequent amino acids in the peptide chain.

Workflow Diagram:

Caption: Standard solid-phase peptide synthesis cycle using Boc chemistry.

Detailed Protocol:

-

Resin Swelling: Swell the peptide-resin in Dichloromethane (DCM) for 30 minutes in a reaction vessel.

-

Boc Deprotection:

-

Drain the DCM.

-

Add a solution of 50% Trifluoroacetic Acid (TFA) in DCM to the resin.

-

Agitate for 20-30 minutes at room temperature.

-

Drain the TFA solution.

-

Wash the resin with DCM (3x) and Isopropanol (IPA) (2x).

-

-

Neutralization:

-

Add a solution of 10% Diisopropylethylamine (DIEA) in DCM to the resin.

-

Agitate for 2 minutes and drain. Repeat this step once more.

-

Wash the resin thoroughly with DCM (5x) to remove excess base.

-

Perform a Kaiser test to confirm the presence of a free primary amine.

-

-

Coupling of this compound:

-

In a separate vessel, pre-activate 2-4 equivalents of this compound with a suitable coupling agent. A common and effective method is using N,N'-Diisopropylcarbodiimide (DIC) and 1-Hydroxybenzotriazole (HOBt).

-

Dissolve this compound and HOBt (1:1 molar ratio) in DMF.

-

Add DIC (1.1 equivalents relative to the amino acid) and allow the activation to proceed for 10-15 minutes at 0°C.

-

-

Alternatively, use a pre-packaged uronium/aminium salt coupling reagent like HBTU with DIEA.

-

Add the activated this compound solution to the neutralized peptide-resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

Monitor the coupling reaction using a ninhydrin (Kaiser) test. If the test is positive (indicating incomplete coupling), continue the coupling for another hour or perform a double coupling.

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin thoroughly with DMF (3x) and DCM (3x).

-

-

Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

Final Cleavage and Deprotection

The final cleavage step in Boc-SPPS typically involves strong acids like anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) to cleave the peptide from the resin and remove most side-chain protecting groups. The S-ethyl group of cysteine is generally stable to these conditions. Therefore, a subsequent, specific cleavage step is required for its removal.

A. Cleavage from Resin (S-ethyl group remains):

WARNING: Anhydrous HF is extremely corrosive and toxic. This procedure must be performed by trained personnel in a specialized apparatus.

HF Cleavage Protocol:

-

Dry the peptide-resin thoroughly under vacuum.

-

Place the dried resin in a Kel-F reaction vessel.

-

Add appropriate scavengers. For peptides containing Cys(Et), Met, or Trp, a common scavenger cocktail is p-cresol and p-thiocresol.

-

Cool the reaction vessel to -5 to 0°C.

-

Carefully condense anhydrous HF into the vessel.

-

Stir the mixture at 0°C for 1-2 hours.

-

Evaporate the HF under a stream of nitrogen.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Wash the precipitate with cold ether and dry under vacuum.

B. Cleavage of the S-ethyl Protecting Group:

The S-ethyl group can be removed by thiolysis, for example, using thiophenol.[1] This step is typically performed after the peptide has been cleaved from the resin and purified.

Thiophenol Cleavage Protocol:

-

Dissolve the S-ethyl protected peptide in an appropriate solvent such as DMF.

-

Add an excess of thiophenol (e.g., 10-20 equivalents).

-

Stir the reaction mixture at room temperature for 4-12 hours. The reaction can be monitored by HPLC.

-

Upon completion, the peptide can be precipitated with cold diethyl ether and purified by HPLC.

Workflow for Cleavage and Deprotection:

Caption: Workflow for the cleavage and deprotection of peptides containing Cys(Et).

Potential Side Reactions and Considerations

-

Alkylation: During the final acidic cleavage from the resin, carbocations generated from other protecting groups can potentially alkylate the sulfur of the Cys(Et) residue, although this is less likely than with a free thiol. The use of appropriate scavengers is crucial.

-

Oxidation: While the S-ethyl group protects against oxidation during synthesis, the free thiol generated after its removal is susceptible to oxidation, leading to disulfide bond formation. If the free thiol is the desired final product, it is important to handle the peptide under an inert atmosphere and/or in the presence of reducing agents like dithiothreitol (DTT) during purification and storage.

-

Incomplete Cleavage: The efficiency of S-ethyl group removal by thiolysis can be sequence-dependent. Optimization of the reaction conditions (time, temperature, and concentration of the thiol reagent) may be required for complete deprotection.

Conclusion

This compound is a practical and effective building block for the synthesis of cysteine-containing peptides using Boc-SPPS. Its stability to standard Boc deprotection conditions and its orthogonal removal provide synthetic flexibility. By following the detailed protocols outlined in these application notes, researchers can successfully incorporate this compound into their peptide synthesis workflows to achieve their desired target molecules with high purity and yield.

References

Coupling Protocols for Boc-Cys(Et)-OH: A Detailed Guide for Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the efficient coupling of N-α-tert-butyloxycarbonyl-S-ethyl-L-cysteine (Boc-Cys(Et)-OH) in solid-phase peptide synthesis (SPPS). The selection of an appropriate coupling strategy is critical for minimizing side reactions, particularly racemization, and ensuring high purity and yield of the final peptide product.

Introduction

Cysteine-containing peptides are integral to a wide array of biological functions and therapeutic applications. The sulfhydryl group of cysteine is a key functional moiety, participating in disulfide bond formation, which is crucial for the structural integrity and biological activity of many peptides and proteins. The S-ethyl protecting group in this compound offers a stable yet readily cleavable protection strategy. However, the coupling of cysteine derivatives in peptide synthesis presents unique challenges, most notably the high propensity for racemization at the α-carbon during the activation step. This can lead to the formation of diastereomeric impurities that are difficult to separate from the desired product. Careful selection of coupling reagents and reaction conditions is therefore paramount.

Data Presentation: Comparison of Coupling Reagent Performance

While specific quantitative yield and purity data for the coupling of this compound is not extensively available in the literature, a critical parameter for evaluating coupling efficiency is the degree of racemization. The following table summarizes racemization data for various coupling reagents, primarily from studies on Fmoc-protected cysteine derivatives, which serves as a valuable proxy for Boc-protected cysteine. Lower racemization levels are indicative of a more favorable coupling protocol.

| Coupling Reagent/Method | Additive | Base | Racemization (% D-Cys) | Key Considerations |

| Carbodiimides | ||||

| DIC | HOBt | - | Low | Classic and effective method for suppressing racemization.[1] |

| DIC | OxymaPure | - | Very Low (e.g., 0.74% for Fmoc-Cys(Thp)-OH)[2] | OxymaPure is often superior to HOBt in racemization suppression.[2] |

| Uronium/Aminium Salts | ||||

| HBTU | HOBt | DIPEA | High (can be >10%) | Prone to significant racemization, especially with pre-activation.[3] |

| HBTU | HOBt | NMM | Moderate to High | N-methylmorpholine is a weaker base than DIPEA, which can reduce racemization. |

| HBTU | HOBt | 2,4,6-Collidine | Lower | Use of a sterically hindered, weaker base significantly reduces racemization.[4] |

| HATU | HOAt | DIPEA | High | Similar to HBTU, high risk of racemization with strong bases.[3] |

| Phosphonium Salts | ||||

| PyBOP | HOBt | DIPEA | Moderate to High | Effective for sterically hindered couplings but can cause racemization. |

Note: The level of racemization is highly dependent on the specific amino acid sequence, the solid support, and the reaction conditions. The data presented should be considered as a guideline.

Experimental Protocols

This section provides a detailed methodology for a recommended coupling protocol for this compound using N,N'-Diisopropylcarbodiimide (DIC) and Ethyl (hydroxyimino)cyanoacetate (OxymaPure), which is known for its low racemization potential.

Protocol: DIC/OxymaPure Mediated Coupling of this compound in Boc-SPPS

This protocol is designed to minimize racemization and ensure high coupling efficiency.

Materials:

-

This compound

-

Peptide-resin with a free N-terminal amine

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Ethyl (hydroxyimino)cyanoacetate (OxymaPure)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Piperidine, 20% in DMF (for Fmoc-based synthesis if applicable, though this protocol is for Boc-SPPS)

-

Kaiser test kit

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.

-

Boc Deprotection (if applicable): If the N-terminus is Boc-protected, deprotect using 50% Trifluoroacetic Acid (TFA) in DCM for 20-30 minutes. Wash the resin thoroughly with DCM followed by DMF.

-

Neutralization: Neutralize the resin-bound amine salt with a 5-10% solution of N,N-diisopropylethylamine (DIEA) in DMF (2 x 5 min). Wash the resin with DMF (3-5 times).

-

Preparation of the Coupling Solution:

-

In a separate vial, dissolve this compound (3 equivalents relative to the resin loading) and OxymaPure (3 equivalents) in DMF.

-

-

Coupling Reaction:

-

Add the solution of this compound and OxymaPure to the neutralized peptide-resin.

-

Add DIC (3 equivalents) to the reaction vessel.

-

Agitate the mixture at room temperature for 1-4 hours.

-

-

Monitoring the Coupling:

-

Perform a Kaiser test to monitor the completion of the reaction. A negative test (yellow beads) indicates that all primary amines have been acylated.

-

If the Kaiser test is positive (blue beads) after 4 hours, the coupling step should be repeated.

-

-

Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove any unreacted reagents and byproducts.

-

Capping (Optional): To block any unreacted amino groups, the resin can be treated with a solution of acetic anhydride and DIEA in DMF.

-

Cycle Repetition: The synthesis cycle of deprotection, neutralization, and coupling is repeated for the subsequent amino acids in the peptide sequence.

Mandatory Visualizations

Signaling Pathway of Peptide Bond Formation

Caption: Mechanism of peptide bond formation.

Experimental Workflow for this compound Coupling

Caption: Boc-SPPS coupling cycle workflow.

Logical Relationships in Mitigating Cysteine Racemization

Caption: Key factors in reducing cysteine racemization.

References

- 1. bachem.com [bachem.com]

- 2. benchchem.com [benchchem.com]

- 3. Occurrence and Minimization of Cysteine Racemization during Stepwise Solid-Phase Peptide Synthesis(1)(,)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cysteine racemization during the Fmoc solid phase peptide synthesis of the Nav1.7-selective peptide--protoxin II - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Disulfide Bond Formation Using Boc-Cys(Et)-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disulfide bonds are crucial for the structural integrity and biological activity of a vast array of peptides and proteins. The formation of these covalent linkages is a key step in the synthesis of many therapeutic peptides, hormones, and toxins. The use of protected cysteine derivatives is essential in solid-phase peptide synthesis (SPPS) to prevent premature and uncontrolled oxidation of the thiol side chain. While a variety of S-protecting groups are commercially available, this document focuses on the application of N-α-tert-butyloxycarbonyl-S-ethyl-L-cysteine (Boc-Cys(Et)-OH) for the directed formation of disulfide bonds.

The S-ethyl group is a simple S-alkyl protecting group. While less common than other protecting groups like S-trityl (Trt) or S-acetamidomethyl (Acm), it offers an alternative for specific synthetic strategies. Deprotection of the S-ethyl group typically requires strong acidic conditions, making it compatible with Boc-based SPPS protocols where final cleavage from the resin is performed with strong acids like hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[1] Following the removal of the S-ethyl groups to reveal the free thiols, a variety of oxidation methods can be employed to form the desired disulfide bond.

These application notes provide a comprehensive overview of the principles and methodologies for incorporating this compound into peptide sequences and the subsequent formation of disulfide bonds. It is important to note that due to the limited specific literature on this compound, the following protocols are based on established methods for other S-alkyl protected cysteines and general disulfide bond formation techniques.[2][3]

Data Presentation

Due to the scarcity of published quantitative data specifically for this compound, this table provides a general comparison of common methods for disulfide bond formation following the deprotection of S-protected cysteine residues. The yields are indicative and highly dependent on the peptide sequence and reaction conditions.

| Oxidation Method | Typical Oxidizing Agent(s) | Typical Reaction Time | pH Range | Common Byproducts | Reported Yield Range (%) |

| Air Oxidation | Atmospheric O₂ | 12-48 hours | 7.5 - 8.5 | Oligomers, polymers | 30 - 70 |

| Iodine Oxidation | I₂ in MeOH or AcOH | 15-60 minutes | Acidic | Over-oxidation products | 50 - 80 |

| DMSO Oxidation | Dimethyl sulfoxide | 12-24 hours | 7.0 - 8.0 | Dimethyl sulfide | 40 - 75 |

| Potassium Ferricyanide | K₃[Fe(CN)₆] | 1-4 hours | 7.0 - 8.0 | - | 60 - 90 |

| Thiol-Disulfide Exchange | Ellman's Reagent (DTNB) | 1-2 hours | 7.0 - 8.0 | Mixed disulfides | 50 - 85 |

Experimental Protocols

Protocol 1: Incorporation of this compound in Boc-SPPS

This protocol outlines the manual solid-phase synthesis of a peptide containing this compound using standard Boc chemistry.

Materials:

-

Merrifield or PAM resin

-

Boc-protected amino acids, including this compound

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

N,N-Diisopropylethylamine (DIEA)

-

Coupling reagent (e.g., HBTU, HATU, or DCC/HOBt)[3]

-

Washing solvents (DCM, IPA)

Procedure:

-

Resin Swelling: Swell the resin in DCM for 30 minutes, followed by washing with DMF.

-

First Amino Acid Coupling: Couple the first Boc-amino acid to the resin according to standard procedures for the chosen resin type.

-

Peptide Chain Elongation (for each cycle): a. Boc Deprotection: Treat the resin with 50% TFA in DCM for 30 minutes. Wash the resin with DCM (3x), IPA (2x), and DCM (3x).[4] b. Neutralization: Treat the resin with 10% DIEA in DCM for 2 x 2 minutes. Wash with DCM (3x). c. Amino Acid Coupling: i. Dissolve the Boc-amino acid (including this compound) (3 eq.) and a coupling agent (e.g., HBTU, 2.9 eq.) in DMF. ii. Add DIEA (6 eq.) and pre-activate for 2 minutes. iii. Add the activated amino acid solution to the resin and shake for 1-2 hours. iv. Monitor the coupling reaction using a ninhydrin test. d. Washing: Wash the resin with DMF (3x) and DCM (3x).

-

Repeat the elongation cycle until the desired peptide sequence is assembled.

Protocol 2: Cleavage and Deprotection of S-Ethyl Group with HF

This protocol describes the cleavage of the peptide from the resin and the simultaneous removal of the S-ethyl protecting groups using hydrogen fluoride (HF).

WARNING: Anhydrous HF is extremely corrosive and toxic. This procedure must be performed in a specialized, well-ventilated fume hood with appropriate personal protective equipment.

Materials:

-

Peptide-resin from Protocol 1

-

Anhydrous Hydrogen Fluoride (HF)

-

Scavengers (e.g., p-cresol, anisole)

-

Diethyl ether (cold)

-

Acetic acid solution (e.g., 10%)

Procedure:

-

Preparation: Dry the peptide-resin thoroughly under vacuum. Place the resin in a Kel-F HF reaction vessel. Add scavengers (e.g., 1 mL p-cresol per gram of resin).

-

HF Cleavage: Cool the reaction vessel to -78 °C (dry ice/acetone bath). Condense anhydrous HF (approx. 10 mL per gram of resin) into the vessel.

-

Reaction: Stir the mixture at 0 °C for 1 hour.

-

HF Removal: Evaporate the HF under a stream of nitrogen.

-

Peptide Precipitation: Wash the resin-peptide mixture with cold diethyl ether to precipitate the crude peptide.

-